
Cyanine3 maleimide tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine3 maleimide tetrafluoroborate is a fluorescent dye known for its specific labeling of sulfhydryl groups. It has an excitation wavelength (λex) of 550 nm and an emission wavelength (λem) of 580 nm . This compound is widely used in scientific research for labeling proteins and peptides, making it a valuable tool in various biological and chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine3 maleimide tetrafluoroborate involves the reaction of Cyanine3 with maleimide and tetrafluoroborate. The process typically includes the following steps:
Preparation of Cyanine3: Cyanine3 is synthesized through a series of reactions involving the condensation of indole derivatives with aldehydes.
Reaction with Maleimide: Cyanine3 is then reacted with maleimide to form the maleimide derivative.
Formation of Tetrafluoroborate Salt: The final step involves the addition of tetrafluoroborate to form the tetrafluoroborate salt of Cyanine3 maleimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanine3 maleimide tetrafluoroborate primarily undergoes substitution reactions due to the presence of the maleimide group. It specifically reacts with sulfhydryl groups (thiols) in proteins and peptides .
Common Reagents and Conditions
Reagents: Common reagents include Cyanine3, maleimide, and tetrafluoroborate.
Major Products
The major product formed from these reactions is the labeled protein or peptide, which exhibits fluorescence at specific wavelengths (550 nm excitation and 580 nm emission) .
Wissenschaftliche Forschungsanwendungen
Cyanine3 maleimide tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and interactions.
Biology: Employed in labeling proteins and peptides for imaging and tracking within biological systems.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools.
Wirkmechanismus
Cyanine3 maleimide tetrafluoroborate exerts its effects through the specific labeling of sulfhydryl groups in proteins and peptides. The maleimide group reacts with thiol groups, forming a stable covalent bond. This labeling allows for the visualization and tracking of the labeled molecules using fluorescence microscopy and other imaging techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanine5 maleimide tetrafluoroborate: Similar in structure and function but with different excitation and emission wavelengths.
Fluorescein maleimide: Another fluorescent dye used for labeling thiol groups but with different spectral properties.
Rhodamine maleimide: Used for similar applications but with distinct fluorescence characteristics.
Uniqueness
Cyanine3 maleimide tetrafluoroborate is unique due to its specific excitation and emission wavelengths, which provide distinct advantages in certain imaging applications. Its high specificity for sulfhydryl groups and stability under various conditions make it a preferred choice for many researchers .
Eigenschaften
Molekularformel |
C36H43BF4N4O3 |
|---|---|
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;tetrafluoroborate |
InChI |
InChI=1S/C36H42N4O3.BF4/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;2-1(3,4)5/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;/q;-1/p+1 |
InChI-Schlüssel |
GLXKJGKQJDAIOD-UHFFFAOYSA-O |
Isomerische SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


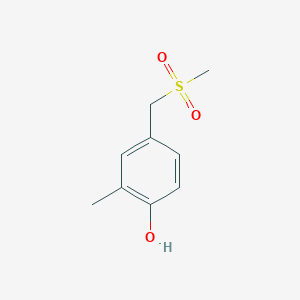
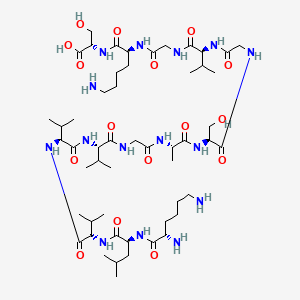
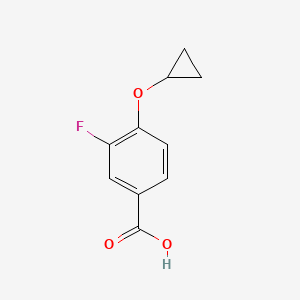


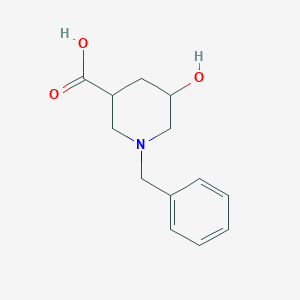
![7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B13927522.png)

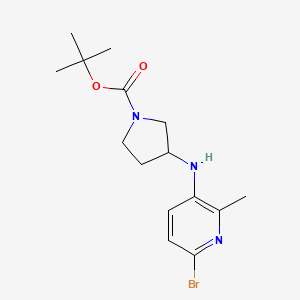
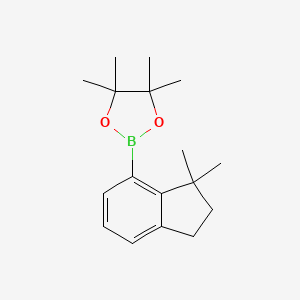
![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)

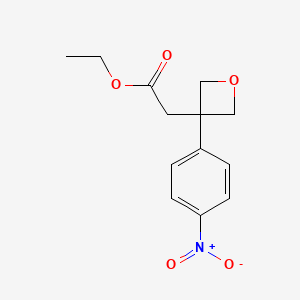
![7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B13927554.png)
